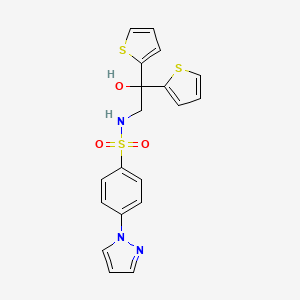

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a central hydroxyethyl group substituted with two thiophene rings and a 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety. The pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for biological activity.

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S3/c23-19(17-4-1-12-26-17,18-5-2-13-27-18)14-21-28(24,25)16-8-6-15(7-9-16)22-11-3-10-20-22/h1-13,21,23H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEELVALANWPVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A benzenesulfonamide moiety, which is known for its antibacterial properties.

- A pyrazole ring that often contributes to anti-inflammatory and analgesic effects.

- A thiophenyl group that may enhance its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Antiviral Properties : Pyrazole derivatives have been shown to inhibit viral replication through interference with viral polymerases or proteases .

- Antioxidant Activity : The thiophenyl groups may contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of sulfonamide derivatives. For instance:

- A series of thiazole derivatives showed significant antibacterial potency against Staphylococcus aureus, with some compounds exhibiting lower MIC values than traditional antibiotics like ampicillin .

Antiviral Activity

Research has highlighted the antiviral potential of pyrazole-containing compounds:

- Compounds similar to the target molecule have demonstrated activity against various viruses by inhibiting specific viral enzymes .

Data Tables

Case Studies

- Antibacterial Efficacy : In a study assessing various sulfonamide derivatives, the compound demonstrated effective inhibition against E. coli and S. aureus, suggesting its potential as a broad-spectrum antibiotic .

- Antiviral Screening : In vitro assays indicated that pyrazole derivatives could inhibit viral replication in cell cultures infected with HIV, showcasing the compound's dual-action potential against bacterial and viral pathogens .

- Oxidative Stress Reduction : A study evaluated the antioxidant properties of thiophenyl compounds, revealing that they significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting potential protective effects against oxidative damage .

Comparison with Similar Compounds

Core Structural Features

- Target Compound :

- Sulfonamide group : Directly linked to a benzene ring substituted with a pyrazole.

- Hydroxyethyl group : Bearing two thiophene rings, enhancing steric bulk and electron-rich properties.

- Analogous Compounds :

- Replaces di(thiophene) with a benzo[d]thiazole-thiophene hybrid.

- Retains pyrazole-sulfonamide motif but lacks the hydroxy group. Compound 7 (): (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide .

- Features an enamine linker instead of hydroxyethyl, with a single thiophene.

Physicochemical Properties

Anticancer Activity

- Target Compound : Predicted to inhibit kinases or anthrax lethal factor (based on structural analogs in –5). The di(thiophene) group may enhance binding to hydrophobic enzyme pockets.

- Compound 85 : Likely targets anthrax lethal factor, as similar sulfonamides in showed inhibitory effects .

- Compound 7 : Demonstrated anti-breast cancer activity (IC50 < 1 μM), surpassing doxorubicin . The enamine linker may facilitate intercalation into DNA.

Kinase Inhibition ( and )

Spectroscopic Analysis

- IR Spectroscopy :

- 1H NMR :

Structure-Activity Relationship (SAR) Insights

- Thiophene Substitution : Di(thiophene) in the target compound improves lipophilicity and target binding but may increase metabolic instability.

- Hydroxy Group: Enhances solubility and metabolic conjugation (e.g., glucuronidation) compared to non-hydroxylated analogs.

- Pyrazole vs. Other Heterocycles : Pyrazole’s nitrogen atoms improve binding to metal ions in enzyme active sites (e.g., Zn²⁺ in anthrax lethal factor) .

Pharmacokinetic and Toxicity Considerations

- Target Compound : Hydroxy group may reduce plasma protein binding, increasing free drug concentration. However, di(thiophene) could induce CYP450 enzymes, leading to drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.